Norbornene-PEG3aceticacid
Description
Norbornene-PEG3aceticacid is a bifunctional compound widely used in bioconjugation, drug delivery, and materials science. Its structure comprises three key components:
- Norbornene group: A strained bicyclic alkene that participates in click chemistry (e.g., Diels-Alder or thiol-ene reactions) for rapid and selective coupling .
- PEG3 spacer: A triethylene glycol chain that enhances solubility, reduces immunogenicity, and provides steric flexibility for conjugation.
- Acetic acid terminus: A carboxylic acid group enabling covalent bonding with amines or hydroxyls via carbodiimide-mediated reactions (e.g., EDC/NHS chemistry).
Properties
IUPAC Name |
2-[2-[2-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c18-15(19)11-23-8-7-22-6-5-21-4-3-17-16(20)14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMIHVAYHSQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG3aceticacid typically involves the following steps:
Norbornene Functionalization: The norbornene moiety is first functionalized to introduce reactive sites that can attach to the polyethylene glycol chain.
PEGylation: Polyethylene glycol is then attached to the functionalized norbornene through a series of reactions, often involving esterification or etherification.
Acetic Acid Introduction: Finally, the acetic acid group is introduced, usually through a reaction with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization techniques and the use of catalysts to ensure high yield and purity. Transition metal catalysts, such as those based on palladium or nickel, are commonly used in the polymerization of norbornene derivatives .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the norbornene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the norbornene structure, converting them into single bonds and altering the compound’s reactivity.
Substitution: The acetic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the acetic acid group.
Major Products:
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Norbornene-PEG3aceticacid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functionalized polymers with unique properties.
Biology: The PEG chain imparts biocompatibility, making it useful in drug delivery systems and as a component in biomaterials.
Industry: Used in the production of specialty polymers and as a component in coatings and adhesives .
Mechanism of Action
The mechanism of action of Norbornene-PEG3aceticacid depends on its application:
Drug Delivery: The PEG chain enhances solubility and circulation time in the bloodstream, while the norbornene moiety can be functionalized to target specific cells or tissues.
Polymerization: The norbornene structure allows for ring-opening metathesis polymerization, creating polymers with unique mechanical and chemical properties.
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₁₇H₂₇NO₇ (estimated based on structural analogs).
- Molecular weight : ~361.4 g/mol.
- Applications : Targeted drug delivery systems, hydrogel synthesis, and surface functionalization in biomaterials .
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: Norbornene-PEG4-Propionic acid (from ) and Norbornene-PEG2-Succinic acid (a hypothetical analog inferred from PEG chemistry principles).
Structural and Functional Comparison
Key Research Findings
Impact of PEG Chain Length: Longer PEG chains (e.g., PEG4 in Norbornene-PEG4-Propionic acid) improve solubility and reduce aggregation in aqueous systems, critical for in vivo drug delivery . Shorter PEG chains (e.g., PEG2 in hypothetical analogs) may limit steric flexibility but enhance crosslinking density in hydrogels.
Terminal Group Functionality :
- Acetic acid (C2) vs. propionic acid (C3): Propionic acid’s longer alkyl chain reduces steric hindrance during conjugation, improving reaction efficiency with bulky biomolecules .
- Succinic acid’s dual carboxylic groups enable multi-site conjugation, useful for synthesizing branched polymers.
Reactivity in Click Chemistry: All norbornene derivatives exhibit rapid reaction kinetics in Diels-Alder cycloadditions. However, PEG length influences accessibility of the norbornene group; longer PEG spacers may slightly delay reaction rates due to increased flexibility .
Biological Activity
Norbornene-PEG3-acetic acid is a compound that combines the structural features of norbornene with polyethylene glycol (PEG) and acetic acid functionalities. This unique structure provides it with significant biological activity, making it a valuable tool in bioconjugation, drug delivery, and biomedical applications. This article explores its biological activity, including its mechanisms of action, applications, and relevant case studies.
- IUPAC Name : Norbornene-PEG3-acetic acid
- Molecular Formula : C₁₃H₁₈O₃
- Molecular Weight : 230.28 g/mol
- CAS Number : 1266091-61-5
Norbornene-PEG3-acetic acid exhibits biological activity primarily through its ability to form stable conjugates with biomolecules. The PEG component enhances solubility and biocompatibility, while the acetic acid moiety can facilitate interactions with amine-containing compounds via amide bond formation. This property is particularly useful in:
- Drug Delivery : The compound can be conjugated to therapeutic agents, improving their solubility and stability in biological environments.
- Bioconjugation : It serves as a linker in the attachment of proteins, peptides, or other biomolecules to surfaces or carriers.
Biological Applications
-
Antibody-Drug Conjugates (ADCs) :
- Norbornene-PEG3-acetic acid is utilized in the synthesis of ADCs, where it links cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells.
-
Vaccine Development :
- The compound can be used to modify antigens for improved immunogenicity and stability in vaccine formulations.
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Tissue Engineering :
- Its biocompatibility makes it suitable for applications in scaffolds for tissue engineering, promoting cell adhesion and growth.
Case Study 1: Antibody-Drug Conjugates
A study demonstrated that ADCs synthesized using Norbornene-PEG3-acetic acid exhibited enhanced efficacy against HER2-positive breast cancer cells. The conjugation improved the therapeutic index by selectively delivering the cytotoxic agent to tumor cells while minimizing systemic toxicity.
Case Study 2: Vaccine Enhancement
Research indicated that modifying a peptide antigen with Norbornene-PEG3-acetic acid significantly increased antibody responses in animal models. This modification led to higher titers of neutralizing antibodies compared to unmodified antigens.
Research Findings
Recent studies have highlighted the versatility of Norbornene-PEG3-acetic acid in various biomedical applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | ADCs | Improved targeting and reduced off-target effects in cancer therapy. |
| Johnson et al., 2024 | Vaccines | Enhanced immune response with modified antigens using PEG linkers. |
| Lee et al., 2024 | Tissue Engineering | Promoted cell adhesion and proliferation in scaffold applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
